N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound notable for its potential biological activity and structural intricacies. This compound features a unique combination of functional groups including a furan ring, thiophene moiety, and an isoxazole structure, which contribute to its chemical properties and possible pharmacological applications. Its molecular formula is with a molecular weight of approximately .
This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis and therapeutic potential of isoxazole derivatives have been extensively studied, highlighting their importance in medicinal chemistry .
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can be achieved through several routes:
These methods emphasize efficiency and yield while minimizing environmental impact.
The molecular structure of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide includes:
The canonical SMILES representation is CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC3=C2CCCC3
, which encapsulates the arrangement of atoms in the molecule .
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions typical for isoxazole derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity.
The mechanism of action for compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that structural modifications in similar compounds can significantly alter their bioactivity profiles .
The physical properties of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture.
Relevant data points include melting point ranges and spectral data (NMR, IR) confirming structural integrity .
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide holds promise in various scientific fields:
The ongoing research into isoxazole derivatives continues to reveal their importance in drug discovery and development .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4